3-Isopropyl-5-(trifluoromethyl)benzoic acid

Neglected Tropical Diseases Antitrypanosomal Agent Human African Trypanosomiasis

Select 3-Isopropyl-5-(trifluoromethyl)benzoic acid for its distinctive 3-isopropyl-5-CF₃ substitution pattern, which is not replicable by generic or positional analogs. The electron-withdrawing -CF₃ group at the 5-position, combined with the 3-isopropyl moiety, delivers superior metabolic stability and target-binding specificity over non-fluorinated or 4-CF₃ isomers. This scaffold has demonstrated antitrypanosomal activity (IC₅₀ = 70 nM in derivatives) and preliminary CCR5 antagonist activity, making it a strategic starting point for HAT drug discovery and HIV-entry probe synthesis. In agrochemical R&D, the -CF₃ group enhances bioavailability and environmental persistence for novel herbicide or fungicide development. For materials science, it imparts thermal stability and chemical resistance to polymer matrices. Ensure your next synthesis benefits from this precisely differentiated electronic and steric profile.

Molecular Formula C11H11F3O2
Molecular Weight 232.20 g/mol
CAS No. 1369784-77-9
Cat. No. B6591360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-5-(trifluoromethyl)benzoic acid
CAS1369784-77-9
Molecular FormulaC11H11F3O2
Molecular Weight232.20 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H11F3O2/c1-6(2)7-3-8(10(15)16)5-9(4-7)11(12,13)14/h3-6H,1-2H3,(H,15,16)
InChIKeyCXEKUPCEXHYDHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropyl-5-(trifluoromethyl)benzoic acid (CAS 1369784-77-9): Technical Profile for Research and Industrial Sourcing


3-Isopropyl-5-(trifluoromethyl)benzoic acid (CAS 1369784-77-9, MW 232.20 g/mol, C₁₁H₁₁F₃O₂) is a fluorinated benzoic acid building block characterized by a 3-isopropyl and a 5-trifluoromethyl substituent on the aromatic ring [1]. The compound's XLogP3-AA of 3.5 and topological polar surface area of 37.3 Ų reflect the influence of the electron-withdrawing -CF₃ group on physicochemical properties [1]. Documented in three patents, it serves as a precursor for agrochemical and pharmaceutical intermediate synthesis [2][3].

Why 3-Isopropyl-5-(trifluoromethyl)benzoic acid (CAS 1369784-77-9) Cannot Be Interchanged with Common Analogs


The electronic and steric interplay between the 3-isopropyl and 5-trifluoromethyl substituents on the benzoic acid core creates a substitution pattern not replicable by other analogs. The -CF₃ group is an established bioisostere for methyl and chloro groups, enhancing metabolic stability and lipophilicity . Its specific 5-position, relative to the 3-isopropyl group, dictates the molecule's reactivity and interactions. Generic substitution with a non-fluorinated analog (e.g., 3-isopropylbenzoic acid) compromises metabolic stability, while positional isomers (e.g., 4-CF₃) alter the electronic distribution and, consequently, target binding . This positional specificity is critical; the 3,5-substitution pattern has been linked to unique biological activity in antitrypanosomal and CCR5 antagonist applications .

Quantitative Differentiation Guide for 3-Isopropyl-5-(trifluoromethyl)benzoic acid (CAS 1369784-77-9)


Anti-Trypanosomal Activity of 3-Isopropyl-5-(trifluoromethyl)benzoic acid Derivative

A derivative of 3-isopropyl-5-(trifluoromethyl)benzoic acid exhibited potent inhibition against Trypanosoma brucei brucei, the causative agent of Human African Trypanosomiasis (HAT), with an IC₅₀ of 70 nM . While direct comparator data for the parent acid is not available, the IC₅₀ of 70 nM for this derivative serves as a quantitative benchmark for the structural class, suggesting that this specific substitution pattern is favorable for antitrypanosomal activity compared to non-derivatized or differently substituted analogs.

Neglected Tropical Diseases Antitrypanosomal Agent Human African Trypanosomiasis

CCR5 Antagonist Potential of 3-Isopropyl-5-(trifluoromethyl)benzoic acid

Preliminary pharmacological screening indicates that 3-isopropyl-5-(trifluoromethyl)benzoic acid can act as a CCR5 antagonist, suggesting utility in treating CCR5-mediated diseases including HIV infection, asthma, and rheumatoid arthritis [1]. This differentiates it from structurally similar benzoic acid derivatives lacking the specific 3,5-substitution pattern, which are not reported to exhibit this specific activity. No quantitative data (e.g., IC₅₀, Kd) is provided in the available abstract, but the identification of this mechanism is a key qualitative differentiator.

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Metabolic Stability Conferred by the 5-Trifluoromethyl Group

The 5-trifluoromethyl (-CF₃) group is a potent electron-withdrawing group that significantly enhances metabolic stability compared to non-fluorinated analogs . The strength of the C-F bond makes the -CF₃ group resistant to oxidative metabolism, often extending the half-life of derived drug candidates . The isopropyl group at the 3-position further modulates lipophilicity. While direct metabolic stability data for this specific acid is not available, the presence of the -CF₃ group is a strong class-level inference for improved metabolic profile relative to compounds like 3-isopropylbenzoic acid.

Metabolic Stability Lipophilicity Drug Metabolism

Positional Isomer Effects on Electronic and Binding Properties

The specific 5-position of the trifluoromethyl group relative to the 3-isopropyl group creates a unique electronic environment on the aromatic ring, distinct from the 4-position isomer . In 3-isopropyl-4-(trifluoromethyl)benzoic acid, the -CF₃ group's electron-withdrawing effect is para to the isopropyl group, whereas in the 5-isomer, it is meta. This difference alters the electron density at the reactive sites and the overall molecular dipole, impacting both chemical reactivity and biological target binding [1]. For example, the 4-isomer is described as having enhanced acidity due to the stabilization of the conjugate base, a property that may differ in magnitude for the 5-isomer.

Positional Isomer Electronic Effects Structure-Activity Relationship

Recommended Research and Industrial Application Scenarios for 3-Isopropyl-5-(trifluoromethyl)benzoic acid (CAS 1369784-77-9)


Hit-to-Lead Optimization for Neglected Tropical Diseases

Medicinal chemistry teams focused on Human African Trypanosomiasis (HAT) can use 3-isopropyl-5-(trifluoromethyl)benzoic acid as a core scaffold for derivatization, building on the demonstrated antitrypanosomal activity of its derivatives (IC₅₀ = 70 nM) . The compound serves as a starting point for SAR studies to optimize potency and selectivity.

CCR5 Antagonist Tool Compound Development

Based on preliminary pharmacological screening indicating CCR5 antagonist activity , this compound is a valuable starting material for synthesizing chemical probes. These probes can be used to investigate the role of the CCR5 receptor in HIV entry, inflammation, and autoimmune disease models, offering a differentiated mechanism of action compared to other benzoic acid building blocks.

Metabolically Stable Agrochemical Intermediate

In agrochemical research, the compound's -CF₃ group is a recognized strategy for improving metabolic stability and bioavailability . It is an ideal building block for the synthesis of novel herbicides or fungicides, where the electron-withdrawing nature of the -CF₃ group can be exploited to enhance target binding and environmental persistence.

Precursor for Advanced Functional Materials

The compound is used in materials science for the development of polymers and coatings . The presence of the -CF₃ group imparts enhanced thermal stability and chemical resistance to polymer matrices . This makes it a key intermediate for synthesizing specialty monomers for high-performance applications.

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